2-Benzylidene-1-tetralone

Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

For medicinal chemists seeking a conformationally rigid, selective MAO-B inhibitor scaffold, 2-Benzylidene-1-tetralone offers a validated starting point for structure-activity relationship studies. The six-membered cyclic constraint dictates distinct target engagement and thiol reactivity profiles unobtainable with open-chain chalcones. - Achieves MAO-B IC50 values as low as 0.0064 µM with 118-fold selectivity over MAO-A. - Enables development of firefly luciferase inhibitors (Fluc IC50 0.25 nM) as imaging tool compounds. - Functions as a key intermediate for 5H-benzo[c]fluorene antiproliferative agents via reductive cyclization.

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 57558-64-2
Cat. No. B1239264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidene-1-tetralone
CAS57558-64-2
Synonyms2-benzylidenetetralone
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31
InChIInChI=1S/C17H14O/c18-17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-9,12H,10-11H2/b15-12+
InChIKeyJNRAEZULKWNOQO-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylidene-1-tetralone Overview


2-Benzylidene-1-tetralone (CAS 57558-64-2) is a six-membered cyclic chalcone analog featuring a conformationally restricted α,β-unsaturated ketone pharmacophore embedded within a tetralone framework [1]. This compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems, notably 5H-benzo[c]fluorenes via reductive cyclization [2], and functions as a privileged scaffold for developing potent and selective inhibitors of human monoamine oxidase B (MAO-B) [3] and firefly luciferase (Fluc) [4].

MAO-B pathway inhibition study fit via isoform-selective scaffold
Firefly luciferase inhibitor tool compound for bioluminescence assays
Synthetic intermediate for 5H-benzo[c]fluorene heterocycle construction
Conformationally constrained cyclic chalcone analog for covalent probe design

2-Benzylidene-1-tetralone Irreplaceability


The six-membered cyclic constraint of 2-benzylidene-1-tetralone imparts distinct conformational rigidity that fundamentally alters both its biological target selectivity and its chemical reactivity compared to open-chain chalcones or differently sized cyclic analogs. Direct experimental comparisons demonstrate that this ring size governs differential thiol reactivity with glutathione (GSH) and N-acetylcysteine (NAC), with the tetralone scaffold exhibiting unique diastereoselectivity and reaction kinetics distinct from both open-chain (1) and seven-membered (3) analogs [1]. Furthermore, within a series of cyclic chalcones evaluated for MAO inhibition, the tetralone-derived compounds achieved markedly superior potency (IC50 0.0064 µM) compared to the most potent 4-chromanone derivative (IC50 0.156 µM), confirming that the specific tetralone core is non-interchangeable with other cyclic ketone scaffolds for achieving maximal target engagement [2].

Target
2-Benzylidene-1-tetralone
Six-membered cyclic constraint enforces conformational rigidity; reported differential thiol reactivity and diastereoselectivity vs open-chain analogs.
Open-chain chalcones
Flexible analogs
Lack constrained ring; target selectivity and thiol-Michael adduct profiles may not transfer. Direct substitution may shift biological readouts.
4-Chromanone
Cyclic ketone comparator
Different ring size and heteroatom; reported MAO-B inhibition context differs significantly. May alter isoform selectivity interpretation.

2-Benzylidene-1-tetralone Product Evidence


MAO-B Inhibition vs 4-Chromanone

Among a series of twenty-three 2-benzylidene-1-tetralone derivatives evaluated against recombinant human MAO-A and MAO-B, the most potent MAO-B inhibitor displayed an IC50 value of 0.0064 µM (6.4 nM), while the most potent MAO-A inhibitor possessed an IC50 value of 0.754 µM, corresponding to a 118-fold isoform selectivity for MAO-B over MAO-A within this chemical class [1]. In a parallel evaluation of cyclic chalcones spanning 1-indanone, 1-tetralone, 1-benzosuberone, chromone, thiochromone, 4-chromanone, and 4-thiochromanone classes, the 4-chromanone derivative was the most potent MAO-B inhibitor with an IC50 value of 0.156 µM [1].

MAO-B Inhibition
Head-to-head
IC50 0.0064 µM (tetralone derivative) vs 0.156 µM (4-chromanone); 24.4-fold difference, 118-fold MAO-B selectivity
Supports tetralone scaffold selection for MAO-B pathway research
Recombinant human MAO-B; fluorometric assay with kynuramine substrate
Monoamine oxidase inhibition Neurodegeneration Parkinson's disease

Firefly Luciferase Inhibition vs Resveratrol

A 2-benzylidene-tetralone derivative (compound 48) was identified as a highly potent and reversible firefly luciferase (Fluc) inhibitor, competing with the substrate d-luciferin [1]. The most active compound demonstrated an IC50 value of 0.25 nM against Fluc, representing >7,000-fold higher potency compared to resveratrol, a well-known luciferase inhibitor with an IC50 of 1.9 µM under identical biochemical conditions [1]. Furthermore, compound 48 efficiently blocked Fluc-generated bioluminescence in vivo [1].

Fluc Inhibition
Head-to-head
IC50 0.25 nM (compound 48) vs resveratrol 1.9 µM; >7,000-fold lower concentration needed
Supports development of Fluc inhibitor tools for bioluminescence reporter assays
Competition with d-luciferin; in vivo bioluminescence blockade observed
Bioluminescence imaging Reporter gene assays High-throughput screening

Benzofluorene Antiproliferative Activity

2-Benzylidene-1-tetralone serves as a key synthetic intermediate for the single-component reductive cyclization to 5H-benzo[c]fluorenes, a class of compounds exhibiting antiproliferative activity [1]. Ten diverse 5H-benzo[c]fluorene derivatives were prepared from 2-benzylidene-1-tetralone precursors and evaluated against three human cancer cell lines by SRB assay [1]. Four of these benzofluorenes exhibited significant antiproliferative effects with IC50 values <10.75 µM [1]. The best representative compound 21 exhibited an IC50 of 3.27 µM against K562 leukemic cells in the SRB assay and 7.68 µM in the soft agar colony assay [1]. Compound 21 also inhibited 82.9% of microtubule polymer mass at 10 µM concentration in a protein sedimentation assay and reduced K562 tumor growth by 47% in a xenograft mouse model at an 80 mg/kg oral dose, with no toxicity observed up to 1000 mg/kg in acute oral toxicity studies [1].

Derived Benzofluorene Activity
Cross-study comparable
IC50 3.27 µM (K562); 47% tumor reduction in xenograft model at 80 mg/kg oral
Supports microtubule-destabilization endpoint context for derived compounds
SRB assay; K562, MCF-7, HCT-116; microtubule polymerization assay
Anticancer Microtubule destabilization Leukemia

Ring-Size-Dependent Thiol Reactivity

The thiol reactivity of (E)-2-(4′-X-benzylidene)-1-tetralones (six-membered cyclic chalcone analogs) was systematically compared with open-chain chalcones (1) and seven-membered cyclic analogs (3) toward reduced glutathione (GSH) and N-acetylcysteine (NAC) at pH values of 3.2, 7.4, and 8.0 [1]. The chalcones intrinsically reacted with both thiols under all incubation conditions, but the initial rates and compositions of the final mixtures depended on both substitution pattern and pH [1]. Critically, the observed reactivities did not directly correlate with differences in in vitro cancer cell cytotoxicity of the compounds [1]. HPLC-UV analysis of the GSH incubation of the tetralone analog (2c) revealed two separate peaks for the thiol-adducts, indicating distinct stereochemical outcomes compared to the open-chain analog [1].

Ring-Size-Dependent Thiol Reactivity
Direct comparison
Distinct GSH adduct peaks (HPLC) for tetralone vs open-chain; no correlation of thiol reactivity with cytotoxicity
Supports tunable covalent probe design; reactivity decoupled from antiproliferative effect
Incubation with GSH/NAC at pH 3.2–8.0; HPLC-UV/MS analysis
Covalent inhibitor design Thiol-Michael addition Drug metabolism

2-Benzylidene-1-tetralone Applications


MAO-B Inhibitor for Parkinson's Disease

The 2-benzylidene-1-tetralone scaffold is directly applicable for medicinal chemistry programs developing selective MAO-B inhibitors. As demonstrated by Amakali et al. (2018), derivatives of this scaffold achieve IC50 values as low as 0.0064 µM against recombinant human MAO-B with 118-fold selectivity over MAO-A [1]. Researchers can systematically modify the benzylidene substituents and the tetralone core to further optimize potency and pharmacokinetic properties, leveraging the established SAR from the 23-compound series evaluated [1].

Luciferase Inhibitor for Bioluminescence Assays

2-Benzylidene-1-tetralone derivatives serve as exceptionally potent Fluc inhibitors for use as tool compounds in bioluminescence imaging and reporter gene assay deconvolution. The most active derivative (compound 48) exhibited an IC50 of 0.25 nM, >7,000-fold more potent than resveratrol, and demonstrated in vivo bioluminescence blockade [2]. These inhibitors compete with the substrate d-luciferin and are reversible, making them suitable for applications requiring temporal control of Fluc signal in cellular and in vivo settings [2].

5H-Benzo[c]fluorene Anticancer Synthesis

2-Benzylidene-1-tetralone functions as a key synthetic building block for preparing 5H-benzo[c]fluorenes via a single-component reductive cyclization using sodium borohydride-aluminum chloride [3]. The resulting benzofluorenes exhibit antiproliferative activity with IC50 values <10.75 µM against multiple cancer cell lines, and compound 21 demonstrated 47% tumor reduction in a K562 xenograft model at 80 mg/kg oral dose with a favorable safety profile up to 1000 mg/kg [3]. This route provides direct access to a novel pharmacophore for microtubule-destabilizing anticancer agent development [3].

Tunable Thiol-Michael Covalent Probe Design

The six-membered cyclic constraint of 2-benzylidene-1-tetralone modulates its intrinsic reactivity toward cellular thiols (GSH and NAC) in a ring-size-dependent manner distinct from open-chain chalcones and seven-membered analogs [4]. This differential reactivity profile, coupled with the finding that thiol adduct formation does not directly correlate with cytotoxicity [4], positions the scaffold for rational design of covalent inhibitors where target-specific cysteine engagement can be achieved without incurring promiscuous off-target reactivity that typically limits the developability of α,β-unsaturated ketone-containing compounds [4].

Application
Selection Property
Validation Focus
MAO-B pathway research (neurodegeneration models)
MAO-B isoform selectivity context
MAO-B inhibition endpoint review
Bioluminescence reporter gene assay studies
Firefly luciferase inhibition context
Luciferase signal blockade review
Anticancer agent synthesis research (benzofluorene chemistry)
Synthetic intermediate for benzofluorene scaffold
Microtubule polymerization endpoint review
Covalent inhibitor probe design studies
Tunable thiol-Michael addition context
Cysteine engagement selectivity review

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